7-[2-(1-butyl-4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one
Description
The compound 7-[2-(1-butyl-4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one is a structurally complex coumarin derivative. Its core 2H-chromen-2-one (coumarin) scaffold is substituted at positions 4, 7, and 8:
- Position 7: A branched ethoxy group featuring a butyl-substituted octahydroisoquinoline moiety and a ketone. This introduces hydrogen-bonding capabilities (via the hydroxyl and ketone groups) and basicity from the isoquinoline nitrogen.
- Position 8: A methyl group, a common substituent in bioactive coumarins, which may sterically modulate interactions with biological targets .
Coumarins are renowned for diverse biological activities, including anticoagulant, anticancer, and immunomodulatory effects. Substituent patterns critically determine their pharmacological profiles .
Properties
CAS No. |
1217788-08-3 |
|---|---|
Molecular Formula |
C28H39NO5 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
7-[2-(1-butyl-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C28H39NO5/c1-4-6-11-23-22-10-7-8-14-28(22,32)15-16-29(23)25(30)18-33-24-13-12-21-20(9-5-2)17-26(31)34-27(21)19(24)3/h12-13,17,22-23,32H,4-11,14-16,18H2,1-3H3 |
InChI Key |
GTCIWEZRTKCJSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2CCCCC2(CCN1C(=O)COC3=C(C4=C(C=C3)C(=CC(=O)O4)CCC)C)O |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for Core Formation
The Pechmann reaction, which condenses phenols with β-keto esters under acidic conditions, is a classical route to coumarins. For 8-methyl-4-propylcoumarin, 4-propylresorcinol serves as the phenolic substrate. Reaction with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C yields the coumarin skeleton.
Reaction Conditions
-
Phenol : 4-Propylresorcinol (1.0 equiv)
-
β-Keto Ester : Ethyl acetoacetate (1.2 equiv)
-
Acid Catalyst : H2SO4 (excess)
-
Temperature : 0–5°C
-
Yield : ~65% (estimated)
Functionalization at Position 7
Introducing the 2-oxoethoxy side chain at position 7 requires electrophilic substitution. Bromoacetylation of 7-hydroxy-8-methyl-4-propylcoumarin using bromoacetyl bromide in dichloromethane with pyridine as a base generates the bromoacetate intermediate.
Reaction Conditions
-
Coumarin : 7-Hydroxy-8-methyl-4-propylcoumarin (1.0 equiv)
-
Electrophile : Bromoacetyl bromide (1.5 equiv)
-
Base : Pyridine (2.0 equiv)
-
Solvent : CH2Cl2
-
Yield : ~70% (estimated)
Synthesis of 1-Butyl-4a-hydroxyoctahydroisoquinoline
The isoquinoline fragment features a fully saturated octahydro structure with a butyl group at N1 and a hydroxyl group at C4a.
Bischler-Napieralski Cyclization
Starting from N-butyl-β-phenethylamide, cyclization via the Bischler-Napieralski reaction forms the dihydroisoquinoline core. Phosphoryl chloride (POCl3) in refluxing toluene facilitates this transformation.
Reaction Conditions
-
Substrate : N-Butyl-β-phenethylamide (1.0 equiv)
-
Cyclizing Agent : POCl3 (3.0 equiv)
-
Solvent : Toluene
-
Temperature : 110°C
-
Yield : ~60% (estimated)
Hydrogenation to Octahydroisoquinoline
Catalytic hydrogenation of the dihydroisoquinoline over Pd/C (10%) under 50 psi H2 in ethanol saturates the heterocycle, yielding the octahydro structure.
Reaction Conditions
-
Catalyst : 10% Pd/C (0.1 equiv)
-
Pressure : 50 psi H2
-
Solvent : Ethanol
-
Temperature : 25°C
-
Yield : ~85% (estimated)
Introduction of 4a-Hydroxyl Group
Epoxidation of the tetrahydroisoquinoline intermediate with m-chloroperbenzoic acid (m-CPBA), followed by acid-catalyzed ring opening, installs the 4a-hydroxyl group.
Reaction Conditions
-
Epoxidation : m-CPBA (1.2 equiv), CH2Cl2, 0°C → 25°C
-
Ring Opening : H2SO4 (0.1 M), H2O/THF
-
Yield : ~55% (estimated)
Coupling of Coumarin and Isoquinoline Moieties
The glycolic acid-derived linker connects the coumarin’s C7 oxygen to the isoquinoline’s N2 via an amide bond.
Nucleophilic Displacement
The bromoacetate intermediate reacts with the isoquinoline’s secondary amine in dimethylformamide (DMF) with K2CO3 as a base, displacing bromide to form the N-acetyloxy linkage.
Reaction Conditions
-
Bromoacetate : 7-Bromoacetoxycoumarin (1.0 equiv)
-
Amine : 1-Butyl-4a-hydroxyoctahydroisoquinoline (1.1 equiv)
-
Base : K2CO3 (2.0 equiv)
-
Solvent : DMF
-
Temperature : 80°C
-
Yield : ~50% (estimated)
Purification and Characterization
Final purification employs silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved via:
-
1H NMR : Key signals include δ 6.2–7.8 ppm (coumarin aromatics), δ 3.5–4.5 ppm (glycolic acid linker), and δ 0.8–1.5 ppm (alkyl chains).
Optimization Challenges
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains several reactive sites:
| Functional Group | Location | Potential Reactions |
|---|---|---|
| Chromenone (2H-chromen-2-one) | Core scaffold | Reduction, oxidation, nucleophilic attack |
| Ethoxy group | Position 7 | Hydrolysis, substitution |
| Isoquinoline hydroxyl group | 4a-position (isoquinoline) | Alkylation, acylation, oxidation |
| Alkyl chains (methyl/propyl) | Positions 4 and 8 | Oxidation, elimination |
Hydrolysis of the Ethoxy Ester
The ethoxy group (R-O-CO-) can undergo hydrolysis under acidic or basic conditions, cleaving the ester bond:
-
Acidic hydrolysis : Catalyzed by HCl or H₂SO₄, yielding carboxylic acid and alcohol derivatives.
-
Basic hydrolysis : Using NaOH or KOH, forming a carboxylate salt.
Reduction of the Chromenone Ketone
The chromenone’s ketone group (C=O) may resist reduction due to conjugation, but selective reduction could occur under harsh conditions (e.g., LiAlH4, NaBH4).
Oxidation of Alkyl Chains
The propyl group at position 4 may oxidize to a ketone (propan-2-one) or carboxylic acid (propanoic acid) under strong oxidizing agents (e.g., KMnO₄, CrO₃).
Nucleophilic Substitution at the Ethoxy Oxygen
The ethoxy oxygen could act as a leaving group in nucleophilic substitution reactions, facilitated by activating agents like trifluoroacetic anhydride.
Table 1: Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ester hydrolysis (acidic) | HCl, H₂O, reflux | Carboxylic acid + alcohol |
| Chromenone reduction | LiAlH4, THF, 0°C | Reduced chromenone (if reactive) |
| Oxidation of propyl chain | KMnO₄, H₂SO₄, heat | Ketone/carboxylic acid derivative |
| Nucleophilic substitution | Trifluoroacetic anhydride, nucleophile | Substituted ether |
Table 2: Stability and Reactivity
| Functional Group | Stability | Reactivity |
|---|---|---|
| Chromenone core | High (conjugated) | Low (resistant) |
| Ethoxy ester | Moderate | High (hydrolysis) |
| Isoquinoline hydroxyl | Moderate | High (alkylation) |
| Alkyl chains (methyl/propyl) | High | Moderate (oxidation) |
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Conjugation : The chromenone system stabilizes the molecule, reducing susceptibility to nucleophilic attack .
-
Steric hindrance : Bulky substituents (e.g., propyl group) may slow reaction rates at adjacent sites.
-
Functional group synergy : The isoquinoline hydroxyl and ethoxy groups may participate in intramolecular hydrogen bonding, affecting reactivity.
Analytical Techniques for Reaction Monitoring
-
NMR spectroscopy : Tracks changes in proton environments (e.g., ester hydrolysis).
-
Mass spectrometry : Identifies molecular weight shifts after substitution or oxidation.
-
HPLC : Quantifies reaction yields and purity.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structural components suggest it may interact with biological targets relevant to disease treatment.
Potential Therapeutic Uses:
- Anticancer Activity: Initial studies indicate that derivatives of chromen-2-one can exhibit significant anticancer properties, particularly against breast cancer cell lines (MCF-7). Compounds similar in structure have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated various chromen derivatives, revealing that specific modifications enhanced their anticancer efficacy. For instance, compounds with hydroxyl substitutions demonstrated increased activity against MCF-7 cells compared to standard treatments like Doxorubicin .
Neuropharmacology
Given the presence of the octahydroisoquinoline moiety, this compound may also have implications in neuropharmacology. Isoquinoline derivatives are known for their effects on neurotransmitter systems.
Potential Applications:
- Alzheimer’s Disease Treatment: Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
Data Table: AChE Inhibition Studies
Organic Synthesis
The compound can serve as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Synthetic Routes:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the chromen core via condensation reactions.
- Introduction of functional groups through nucleophilic substitutions and coupling reactions.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, some derivatives may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
Table 1: Substituent Comparison with Selected Coumarin Derivatives
- Lipophilicity : The target compound’s propyl and butyl groups likely increase logP compared to hydroxyl-rich analogs (e.g., ), favoring membrane penetration but possibly reducing aqueous solubility .
- Hydrogen Bonding: The hydroxyl and ketone groups enable hydrogen bonding, akin to the triazole-hydroxymethyl derivative , but the isoquinoline nitrogen may introduce additional basicity, altering pH-dependent solubility.
Hydrogen Bonding and Crystal Packing
The target compound’s hydroxyl and ketone groups are expected to form robust hydrogen-bonding networks, influencing crystallization behavior. Graph set analysis (as per Etter’s rules) could classify these interactions into motifs like D (donor) and A (acceptor) patterns . For example:
- The hydroxyl group may act as a donor to ketone or isoquinoline acceptors.
- Comparatively, the triazole-containing analog forms different hydrogen bonds (e.g., N–H···O), while the benzodioxocin derivative () leverages phenolic hydroxyls for dense packing.
Table 2: Hypothetical Hydrogen-Bonding Motifs
Crystallographic tools like SHELXL () and Mercury () enable visualization of these motifs, though experimental data for the target compound are absent in the provided evidence.
Implications for Bioactivity and Development
While direct biological data for the target compound are unavailable, insights can be inferred from coumarin structure-activity relationships:
- Alkyl Substituents : Propyl and butyl groups may prolong half-life by resisting Phase I metabolism, as seen in other lipophilic coumarins .
- Isoquinoline Moiety: This could confer affinity for targets like kinases or neurotransmitter receptors, analogous to natural isoquinoline alkaloids.
- Triazole vs. Isoquinoline: The triazole derivative may exhibit better solubility but reduced steric complexity compared to the target compound’s fused isoquinoline system.
Biological Activity
The compound 7-[2-(1-butyl-4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be broken down into several key structural components:
- Chromene Core : The 2H-chromen-2-one structure is central to its biological activity, known for various pharmacological effects.
- Isoquinoline Moiety : The presence of the octahydroisoquinoline structure contributes to its interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C24H34N2O4 |
| Molecular Weight | 414.54 g/mol |
The biological activity of the compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that derivatives of chromenes exhibit significant anticancer properties through apoptosis induction in cancer cells. For instance, compounds with similar structures have been reported to trigger caspase-dependent pathways leading to cell death in various cancer lines .
- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. Its structural components allow it to disrupt microbial cell membranes or inhibit essential enzymes .
- Neuroprotective Properties : Some chromene derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity is closely related to the substitution patterns on the chromene and isoquinoline rings. Variations in these substitutions can enhance or diminish activity against specific targets, highlighting the importance of SAR studies in drug development.
Case Study 1: Anticancer Activity
A study evaluated a series of 4H-chromene derivatives against various cancer cell lines. Compounds similar to our target compound exhibited IC50 values lower than standard chemotherapeutics like cisplatin, indicating potent anticancer activity .
Case Study 2: Antimicrobial Evaluation
In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antibacterial efficacy, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions (e.g., etherification of the chromenone core with the isoquinoline moiety via oxoethoxy linkage) .
- Protecting group strategies for hydroxyl and amine functionalities to prevent undesired side reactions during alkylation or acylation steps .
- Purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane systems) to isolate high-purity intermediates .
Critical parameters : Reaction temperature (60–70°C for acid-mediated steps), solvent polarity, and stoichiometric control to avoid byproducts like over-alkylated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for the chromenone carbonyl (δ ~160-165 ppm) and isoquinoline protons (δ 3.0–4.5 ppm for octahydro protons) .
- HRMS : Confirm molecular weight (exact mass ± 0.001 Da) to verify substitution patterns .
- IR : Identify carbonyl stretches (~1700 cm⁻¹ for chromenone and oxoethoxy groups) .
- X-ray crystallography (if crystalline): Resolve stereochemistry of the octahydroisoquinoline moiety .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm mechanism-specific activity .
- Replicate under identical conditions : Cross-validate results using published protocols (e.g., enzyme inhibition assays at pH 7.4) .
Q. What strategies resolve stereochemical ambiguities in the octahydroisoquinoline moiety?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Computational modeling : Apply DFT calculations to predict stable conformers and compare with NMR coupling constants .
- Derivatization : Introduce heavy atoms (e.g., bromine) to enhance crystallinity for X-ray analysis .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Hepatic microsomes : Assess metabolic stability by monitoring parent compound depletion over time (e.g., LC-MS/MS quantification) .
- Caco-2 monolayers : Measure apical-to-basolateral permeability to predict oral absorption .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction (% unbound) .
Q. How can researchers optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water mixtures (≤20% v/v) to enhance aqueous solubility without toxicity .
- Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving bioavailability .
- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance dispersion and reduce aggregation .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled?
Methodological Answer:
- Solvent calibration : Ensure deuterated solvent (e.g., DMSO-d6 vs. CDCl3) is consistent, as it affects chemical shifts .
- Paramagnetic impurities : Filter samples through Chelex resin to remove metal ions that broaden peaks .
- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening .
Q. What explains discrepancies in reported synthetic yields?
Methodological Answer:
- Reagent quality : Use freshly distilled anhydrous solvents (e.g., THF) to prevent moisture-induced side reactions .
- Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation efficiency in reducing nitro groups .
- Scale-dependent effects : Replicate small-scale reactions (≤1 mmol) before scaling up to avoid heat/mass transfer issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
